molecular formula C6H7ClN2S B3307928 Amino(thien-2-yl)acetonitrile hydrochloride CAS No. 93554-88-2

Amino(thien-2-yl)acetonitrile hydrochloride

Cat. No. B3307928
CAS RN: 93554-88-2
M. Wt: 174.65 g/mol
InChI Key: UOIZKXFGSDAHOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino(thien-2-yl)acetonitrile hydrochloride is a chemical compound with the molecular formula C6H6N2S•HCl . It has a molecular weight of 174.65 . This compound is used for research purposes .

Scientific Research Applications

Hydrophilic Interaction Chromatography

Amino(thien-2-yl)acetonitrile hydrochloride can be relevant in hydrophilic interaction chromatography (HILIC), which is a powerful alternative to reversed-phase liquid chromatography for separating polar, weakly acidic, or basic samples. HILIC is characterized by the use of polar columns in aqueous-organic mobile phases rich in organic solvents like acetonitrile. This technique benefits mass spectrometry analysis due to the enhanced ionization of analytes in highly organic mobile phases. Various columns, including those modified with amino functionalities, are employed in HILIC for separating peptides, proteins, drugs, and natural compounds, indicating the potential relevance of this compound in such applications (Jandera, 2011).

Nitrogenous Disinfection By-products in Drinking Water

The study of nitrogenous disinfection by-products (N-DBPs), such as haloacetonitriles, is critical in the context of drinking water safety and treatment. The presence of N-DBPs is of concern due to their high genotoxicity and cytotoxicity. Research on N-DBPs, including haloacetonitriles, informs water treatment processes to mitigate these by-products' formation, providing a direct context for the application of this compound in understanding and controlling N-DBP levels in water treatment processes (Bond et al., 2011).

Pharmacological and Biochemical Research

This compound's relevance extends to pharmacological and biochemical research, particularly in the study of cell signaling pathways and enzyme interactions. For example, angiotensin-converting enzyme 2 (ACE2) plays a pivotal role in cardiovascular disease and was identified as the SARS-CoV-2 receptor. Research into ACE2's functions, including its role in amino acid transport, underscores the importance of amino acid derivatives in studying disease mechanisms and therapeutic targets (Gheblawi et al., 2020).

Carcinogenicity Studies

The synthesis and evaluation of thiophene analogues, including those related to amino(thien-2-yl)acetonitrile, have been explored in carcinogenicity studies. These studies investigate the potential carcinogenic effects of aromatic compounds and their thiophene analogues, providing insights into chemical structure-activity relationships and the molecular basis of carcinogenicity. Such research is pivotal in drug development and safety assessments, indicating the utility of this compound in evaluating new therapeutic agents (Ashby et al., 1978).

properties

IUPAC Name

2-amino-2-thiophen-2-ylacetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S.ClH/c7-4-5(8)6-2-1-3-9-6;/h1-3,5H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIZKXFGSDAHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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